
DNA-PK-IN-6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DNA-PK-IN-6 is a potent and selective inhibitor of DNA-dependent protein kinase (DNA-PK). DNA-PK is a critical enzyme involved in the repair of DNA double-strand breaks through the non-homologous end joining (NHEJ) pathway. Inhibition of DNA-PK has significant implications in cancer therapy, as it can enhance the efficacy of radiotherapy and chemotherapy by preventing the repair of DNA damage in cancer cells .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of DNA-PK-IN-6 involves several key steps. One common synthetic route includes the preparation of intermediate compounds through nucleophilic aromatic substitution reactions. For instance, a building block such as 2-chloro-7-methyl-9-(tetrahydro-2H-pyran-4-yl)-7,9-dihydro-8H-purin-8-one can be synthesized from 4-chloro-2-methylthiopyrimidine-5-carboxylate. This intermediate is then subjected to further reactions, including the Buchwald-Hartwig cross-coupling reaction, to form the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through chromatography. The use of green and sustainable chemistry principles is often emphasized to minimize environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
DNA-PK-IN-6 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under conditions such as reflux or room temperature.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Wissenschaftliche Forschungsanwendungen
DNA-PK-IN-6 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of DNA-PK in DNA repair mechanisms.
Biology: Employed in research to understand the cellular response to DNA damage and the regulation of DNA repair pathways.
Medicine: Investigated as a potential therapeutic agent in cancer treatment, particularly in combination with radiotherapy and chemotherapy to enhance their efficacy.
Industry: Utilized in the development of new drugs targeting DNA repair pathways and in the study of drug resistance mechanisms in cancer cells
Wirkmechanismus
DNA-PK-IN-6 exerts its effects by inhibiting the catalytic activity of DNA-PK. DNA-PK is composed of a catalytic subunit (DNA-PKcs) and a heterodimer of Ku proteins (Ku70/80). This compound binds to the DNA-PKcs, preventing its activation and subsequent phosphorylation of target proteins involved in the NHEJ pathway. This inhibition leads to the accumulation of DNA double-strand breaks, ultimately resulting in cell death, particularly in rapidly dividing cancer cells .
Vergleich Mit ähnlichen Verbindungen
DNA-PK-IN-6 can be compared with other DNA-PK inhibitors such as AZD7648 and M3814. While all these compounds inhibit DNA-PK, this compound is noted for its high selectivity and potency. AZD7648, for example, is also a highly selective DNA-PK inhibitor but has different structural features and may exhibit varying efficacy and toxicity profiles. M3814 is another DNA-PK inhibitor that has been studied for its potential in enhancing the effects of radiotherapy .
List of Similar Compounds
- AZD7648
- M3814
- NU7441
These compounds share the common feature of targeting DNA-PK but differ in their chemical structures and specific applications in research and therapy .
Eigenschaften
Molekularformel |
C19H21N7O |
|---|---|
Molekulargewicht |
363.4 g/mol |
IUPAC-Name |
7,20-dimethyl-2,4,7,9,17,22,24-heptazapentacyclo[13.5.2.23,6.05,9.018,22]tetracosa-1(21),3(24),4,6(23),15,17,19-heptaen-8-one |
InChI |
InChI=1S/C19H21N7O/c1-12-8-16-20-9-13-6-4-3-5-7-25-17-15(24(2)19(25)27)10-21-18(23-17)22-14(12)11-26(13)16/h8-11H,3-7H2,1-2H3,(H,21,22,23) |
InChI-Schlüssel |
DXOSNFFQQVJOOZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=NC=C3N2C=C1NC4=NC=C5C(=N4)N(CCCCC3)C(=O)N5C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


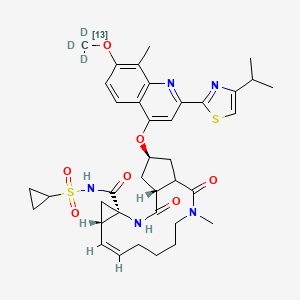
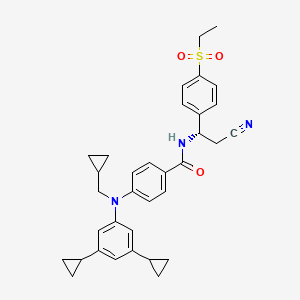
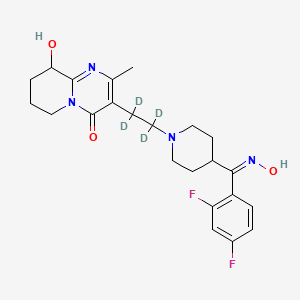
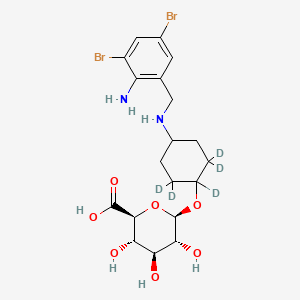
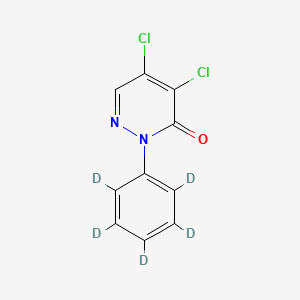

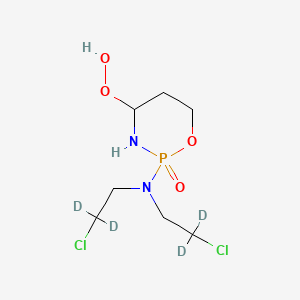
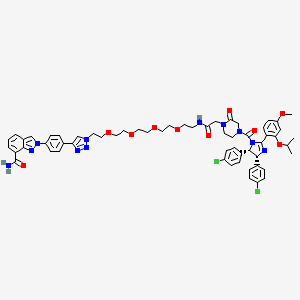

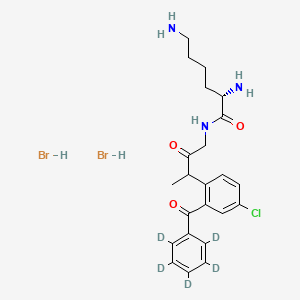
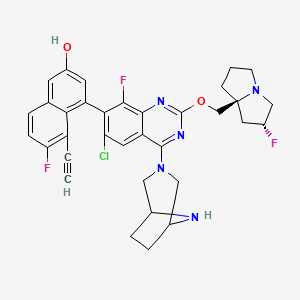
![(2S,4S)-N-[2-[[2-[[2-[[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]acetyl]amino]acetyl]amino]acetyl]amino]ethyl]-2,5,12-trihydroxy-7-methoxy-4-[[(2S,4R,6S,7S,9R,10S)-10-methoxy-6-methyl-5,8,11-trioxa-1-azatricyclo[7.4.0.02,7]tridecan-4-yl]oxy]-6,11-dioxo-3,4-dihydro-1H-tetracene-2-carboxamide](/img/structure/B12425239.png)
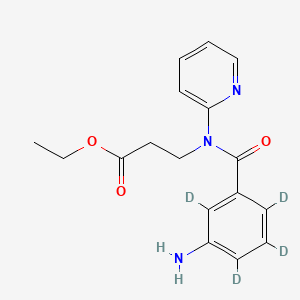
![4-[[(3R,5S)-4-[(4-hydroxycyclohexyl)methylamino]-1-adamantyl]methylamino]-2-[(2-methylsulfanylpyridin-3-yl)methylamino]pyrimidine-5-carbonitrile](/img/structure/B12425242.png)
